Benzylhydrochlorothiazide
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which Benzylhydrochlorothiazide is a part of, involves modern approaches that have been significantly developed in recent years. These methodologies encompass both traditional multistep processes and more efficient one-pot, atom economy procedures. The strategies are designed to be more environmentally friendly, using green chemistry principles and straightforward reagents. This progress allows for the easy functionalization of benzothiazole moieties, making them versatile building blocks in organic and organoelement synthesis, particularly for creating pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).
Molecular Structure Analysis
The molecular structure of Benzylhydrochlorothiazide, as with other benzothiazole derivatives, is characterized by a benzene ring fused with a thiazole ring. This structural motif is foundational for the compound's biological activity and chemical reactivity. Benzothiazoles are known for their structural simplicity and versatility, which allows for extensive functionalization and adaptation to various chemical synthesis needs, contributing to their applicability in medicinal chemistry and material science.
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, leveraging their reactive sites for modifications and interactions with other molecules. These reactions include C–H arylation, which is crucial for introducing aryl groups and modifying the compound's properties. Such processes are pivotal for synthesizing biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory activities (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
Scientific Research Applications
Dermatological Applications : Inamoto, Watanabe, and Nakamura (1984) reported that Benzylhydrochlorothiazide administration can stimulate new skin lesions in patients with porokeratosis of Mibelli, leading to eosinophilic spongiosis and cornoid lamella formation (Inamoto, Watanabe, & Nakamura, 1984).
Therapeutic Applications as Diuretics and Antihypertensive Agents : Research by Gyűjtő et al. (2020) highlighted that 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, which include Benzylhydrochlorothiazide, show potential as diuretics and antihypertensive agents (Gyűjtő et al., 2020).
Inhibitors of Carbonic Anhydrase Enzyme : A study by Supuran (1996) demonstrated that Chlorothiazide complexes with divalent metal ions, a group that includes Benzylhydrochlorothiazide, show potential as inhibitors of carbonic anhydrase enzyme, useful in treating hypertension and kidney diseases (Supuran, 1996).
Antitumor Applications : Bradshaw and Westwell (2004) discussed Phortress, a potent and selective antitumor benzothiazole that targets sensitive cells, suggesting potential applications of Benzylhydrochlorothiazide in cancer treatment (Bradshaw & Westwell, 2004).
Risk of Diabetes in Predisposed Individuals : Wolff (1964) found that Benzothiadiazines, including Benzylhydrochlorothiazide, can cause diabetes in predisposed individuals, with the risk increasing over time (Wolff, 1964).
Analytical Techniques for Estimation : Savaj, Raj, and Sojitra (2015) noted improvements in analytical techniques for estimating hydrochlorothiazide in biological media, aiding treatment of high blood pressure and edema, relevant to Benzylhydrochlorothiazide (Savaj, Raj, & Sojitra, 2015).
Lead for New Treatments : Supuran (2008) highlighted that old diuretics like hydrochlorothiazide could be leads for new treatments, as they inhibit multiple carbonic anhydrase isoforms involved in critical physiological processes, relevant to Benzylhydrochlorothiazide (Supuran, 2008).
properties
IUPAC Name |
3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045114 | |
Record name | Benzylhydrochlorothiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylhydrochlorothiazide | |
CAS RN |
96782-98-8, 96782-97-7, 1824-50-6 | |
Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylhydrochlorothiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylhydrochlorothiazide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | benzylhydrochlorothiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylhydrochlorothiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLHYDROCHLOROTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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